1-(3-Chlorobenzoyl)azetidin-3-ol
Overview
Description
“1-(3-Chlorobenzoyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1338980-75-8 . It has a molecular weight of 211.64 and its IUPAC name is 1-(3-chlorobenzoyl)-3-azetidinol . It is usually stored at room temperature .
Molecular Structure Analysis
The molecular formula of “1-(3-Chlorobenzoyl)azetidin-3-ol” is C10H10ClNO2 . The InChI code is 1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 .Physical And Chemical Properties Analysis
“1-(3-Chlorobenzoyl)azetidin-3-ol” is a powder . It is stored at room temperature . Unfortunately, the boiling point is not specified .Scientific Research Applications
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Synthetic Chemistry
- Summary of Application : Azetidines, including 1-(3-Chlorobenzoyl)azetidin-3-ol, are immensely reactive and have significant potential in synthetic chemistry . They are ubiquitous in natural products and important in medicinal chemistry .
- Methods of Application : One method involves the treatment of azetidin-2-ones with sodium borohydride in isopropanol, leading to the diastereoselective formation of 2,3-disubstituted 1-arylazetidines .
- Results or Outcomes : This method has been used to develop a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines .
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Preparation of New Heterocyclic Amino Acid Derivatives
- Summary of Application : 1-(3-Chlorobenzoyl)azetidin-3-ol could potentially be used in the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
- Results or Outcomes : This method leads to the synthesis of new heterocyclic amino acid derivatives .
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Catalytic Processes
- Summary of Application : Azetidines, including 1-(3-Chlorobenzoyl)azetidin-3-ol, have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
- Methods of Application : The specific methods of application in these catalytic processes would depend on the individual reaction conditions and the other reactants involved .
- Results or Outcomes : These catalytic processes can lead to the formation of a variety of complex organic compounds .
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Ring-Opening and Expansion Reactions
- Summary of Application : Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
- Methods of Application : The specific methods of application would depend on the individual reaction conditions and the other reactants involved .
- Results or Outcomes : These reactions can lead to the formation of a variety of larger ring compounds .
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Amino Acid Surrogates
- Summary of Application : Azetidines, including 1-(3-Chlorobenzoyl)azetidin-3-ol, are considered remarkable as amino acid surrogates .
- Methods of Application : The specific methods of application would depend on the individual reaction conditions and the other reactants involved .
- Results or Outcomes : These reactions can lead to the formation of a variety of complex organic compounds .
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Peptidomimetic and Nucleic Acid Chemistry
- Summary of Application : Azetidines have potential in peptidomimetic and nucleic acid chemistry .
- Methods of Application : The specific methods of application would depend on the individual reaction conditions and the other reactants involved .
- Results or Outcomes : These reactions can lead to the formation of a variety of larger ring compounds .
Safety And Hazards
properties
IUPAC Name |
(3-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHGLTAQTUWSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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